molecular formula C8H18I2Sn B13739083 Stannane, dibutyldiiodo- CAS No. 2865-19-2

Stannane, dibutyldiiodo-

Cat. No.: B13739083
CAS No.: 2865-19-2
M. Wt: 486.75 g/mol
InChI Key: HLATYLIVBMECMN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl(diiodo)stannane is an organotin compound with the chemical formula (C4H9)2SnI2. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. Dibutyl(diiodo)stannane is a member of the organotin family, which has been extensively studied for its diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(diiodo)stannane can be synthesized through the reaction of dibutyltin dichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds as follows:

(C4H9)2SnCl2+2I2(C4H9)2SnI2+2Cl2(C_4H_9)_2SnCl_2 + 2I_2 \rightarrow (C_4H_9)_2SnI_2 + 2Cl_2 (C4​H9​)2​SnCl2​+2I2​→(C4​H9​)2​SnI2​+2Cl2​

The reaction is carried out under controlled conditions to ensure the complete conversion of dibutyltin dichloride to dibutyl(diiodo)stannane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of dibutyl(diiodo)stannane involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is subjected to rigorous quality control to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(diiodo)stannane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide.

    Reduction: Reduction reactions can convert dibutyl(diiodo)stannane to dibutyltin hydride.

    Substitution: The iodine atoms in dibutyl(diiodo)stannane can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Dibutyltin oxide.

    Reduction: Dibutyltin hydride.

    Substitution: Dibutyl(dichloro)stannane or dibutyl(dibromo)stannane, depending on the halogen used.

Scientific Research Applications

Dibutyl(diiodo)stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including dibutyl(diiodo)stannane, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as antimicrobial agents.

    Industry: Dibutyl(diiodo)stannane is used in the production of polymers, coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of dibutyl(diiodo)stannane involves the coordination of the tin atom with various substrates. The tin atom can form bonds with oxygen, sulfur, and nitrogen-containing compounds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: (C4H9)2SnCl2

    Dibutyltin dibromide: (C4H9)2SnBr2

    Tributyltin hydride: (C4H9)3SnH

Uniqueness

Dibutyl(diiodo)stannane is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to other organotin compounds. The iodine atoms can participate in halogen exchange reactions, making dibutyl(diiodo)stannane a versatile reagent in organic synthesis.

Properties

IUPAC Name

dibutyl(diiodo)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2HI.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLATYLIVBMECMN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18I2Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182807
Record name Stannane, dibutyldiiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2865-19-2
Record name Dibutyltin diiodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2865-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, dibutyldiiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002865192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibutyldiiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.